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This technical guide provides a comprehensive overview of the quantum chemical studies

investigating the formation of ethanimine (CH₃CHNH), a prebiotic molecule, on interstellar ice

mantles. Aimed at researchers, scientists, and professionals in drug development and

astrochemistry, this document synthesizes key findings on reaction pathways, energetics, and

computational methodologies.

Introduction
Ethanimine is a molecule of significant interest in the field of astrochemistry due to its potential

role as a precursor to amino acids, such as α-alanine, through the Strecker synthesis.[1] Its

detection in the interstellar medium (ISM), specifically in the Sagittarius B2 north molecular

cloud, has spurred theoretical investigations into its formation mechanisms under the harsh

conditions of space.[1] Computational quantum chemistry provides a powerful tool to explore

these pathways at a molecular level, offering insights into reaction feasibility and kinetics that

are often difficult to obtain through laboratory experiments alone. This guide focuses on the

theoretical studies of ethanimine formation on water ice surfaces, a key environment for

molecular complexity in the ISM.

Formation Pathways of Ethanimine on Interstellar
Ice
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Quantum chemical studies have primarily focused on a radical-molecule reaction pathway for

the formation of ethanimine on interstellar ice.[1] This proposed mechanism involves the

reaction of methylene (CH₂) with methanimine (CH₂NH), both of which are known interstellar

molecules.[1] The calculations explore the reaction in the gas phase and on the surface of

water ice clusters, which serve as a model for interstellar ice mantles.[1]

Reaction of Methylene (CH₂) with Methanimine (CH₂NH)
The primary studied pathway involves the addition of a methylene radical to methanimine. This

reaction has been investigated for both the triplet (³B₁) and singlet (¹A₁) electronic states of

methylene.[1] The reaction leads to the formation of both the E and Z isomers of ethanimine.

[1]

Click to download full resolution via product page

Quantitative Data Summary
The following tables summarize the key quantitative data from the quantum chemical study by

Singh et al. (2018). The calculations were performed using Density Functional Theory (DFT) at

the B2PLYPD/6-311++G(2d,p) level of theory.[1] Energies are reported in kcal/mol, and rate

constants are in cm³s⁻¹.

Formation of E-Ethanimine from Triplet Methylene (³B₁) +
Methanimine

Number of Water
Molecules (n)

Barrier Height
(ΔE‡) (kcal/mol)

Enthalpy of
Formation (ΔH)
(kcal/mol)

Rate Constant
(cm³s⁻¹)

0 (Gas Phase) 1.632 -103.602 4.937 x 10⁻¹¹

2 12.174 -97.954 5.083 x 10⁻¹⁹

4 10.981 -93.499 6.636 x 10⁻¹⁸

6 - -104.104 -
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Note: The gas phase reaction was also studied at the UMP2/aug-cc-pVTZ level, yielding a

barrier height of 1.391 kcal/mol and an enthalpy of formation of -108.982 kcal/mol.[1]

Formation of E-Ethanimine from Singlet Methylene (¹A₁)
+ Methanimine

Number of Water
Molecules (n)

Barrier Height
(ΔE‡) (kcal/mol)

Enthalpy of
Formation (ΔH)
(kcal/mol)

Rate Constant
(cm³s⁻¹)

0 (Gas Phase) - -104.982 -

2 2.174 -97.954 5.083 x 10⁻¹²

4 0.981 -93.499 6.636 x 10⁻¹³

6 - -103.853 -

Note: The reaction involving singlet methylene is more favorable due to a smaller entrance

barrier. However, the much lower abundance of singlet methylene in the ISM suggests that the

reaction with triplet methylene is the more significant contributor to the overall ethanimine
abundance.[1]

Experimental and Computational Protocols
Quantum Chemical Calculations
The primary computational study on the formation of ethanimine on interstellar ice utilized the

following protocol:[1]

Software: Gaussian 09 program package.

Method: Density Functional Theory (DFT) with the double-hybrid B2PLYP functional.

Basis Set: 6-311++G(2d,p).

Dispersion Correction: Empirical dispersion corrections were included to account for non-

covalent interactions within the water ice model.

Geometries: All reactant, transition state, and product geometries were optimized.
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Frequency Calculations: Analytical frequency calculations were performed at the same level

of theory to characterize stationary points (minima and transition states).

Click to download full resolution via product page

Interstellar Ice Model
The interstellar ice mantle was modeled using a cluster approach. This involves using a finite

number of water molecules to represent the ice surface.[1] In the study by Singh et al. (2018),

the number of water molecules (n) was varied (n = 2, 4, 6) to investigate the effect of the ice

environment on the reaction energetics.

Discussion and Future Outlook
The quantum chemical studies to date suggest that the formation of ethanimine on interstellar

ice via the reaction of methylene and methanimine is plausible, particularly in warmer regions

of the ISM such as hot cores.[1] The presence of water ice significantly influences the reaction

barriers and enthalpies.

It is noteworthy that alternative gas-phase formation routes have also been proposed and

studied at a high level of theory. For instance, the reaction between the amidogen radical (NH)

and the ethyl radical (C₂H₅) has been shown to produce ethanimine, although it is a minor

channel compared to the formation of methanimine and a methyl radical.[2]

Future research in this area could explore:

The use of larger and more sophisticated models of amorphous solid water to better

represent the complex and disordered nature of interstellar ices.

Investigation of other potential formation pathways for ethanimine on ice surfaces, possibly

involving different precursor molecules.

The role of energetic processing, such as UV irradiation and cosmic ray bombardment, on

the chemistry of ethanimine and its precursors in interstellar ices.
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A deeper understanding of the formation of ethanimine and other prebiotic molecules in

interstellar environments is crucial for unraveling the origins of life's building blocks in the

universe.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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